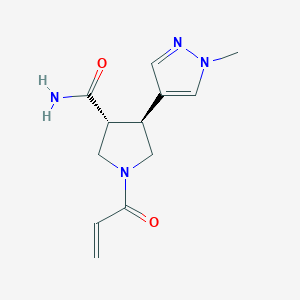
(3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide, also known as MPPEC, is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action and its biochemical and physiological effects. In
Scientific Research Applications
(3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects in animal models. (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects in animal models.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. This may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
(3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide has neuroprotective effects in animal models of Alzheimer's disease. In addition, (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide has been shown to have antioxidant effects.
Advantages and Limitations for Lab Experiments
(3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has been shown to have potent anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects in animal models. However, there are also limitations to the use of (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide. Further research is needed to fully understand its mechanism of action and to determine its potential applications in the treatment of various diseases. The development of more efficient synthesis methods and the optimization of experimental conditions may also contribute to the advancement of (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide research. Additionally, the study of (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide in combination with other drugs may lead to the development of more effective treatments for various diseases.
Synthesis Methods
(3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide has been synthesized using various methods, including the reaction of 1-methyl-4-pyrazolecarboxylic acid with (R)-4-(2,3-epoxypropoxy)pyrrolidine followed by acylation with (S)-2-propenoyl chloride. Another method involves the reaction of (R)-4-(2,3-epoxypropoxy)pyrrolidine with 1-methyl-4-pyrazolecarboxylic acid followed by acylation with (S)-2-propenoyl chloride. These methods have been optimized to produce high yields of (3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide with high purity.
properties
IUPAC Name |
(3R,4S)-4-(1-methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-3-11(17)16-6-9(10(7-16)12(13)18)8-4-14-15(2)5-8/h3-5,9-10H,1,6-7H2,2H3,(H2,13,18)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEKMYPITAKHMT-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2C(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2CN(C[C@@H]2C(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-(1-Methylpyrazol-4-yl)-1-prop-2-enoylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B2885843.png)
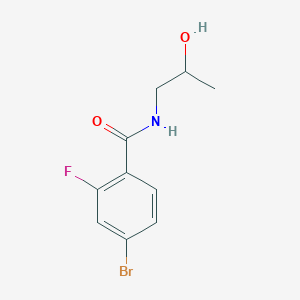
![6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2885845.png)
![N,N-diethyl-2-{3-[oxo(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2885846.png)
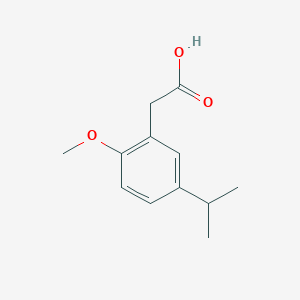

![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)
![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)
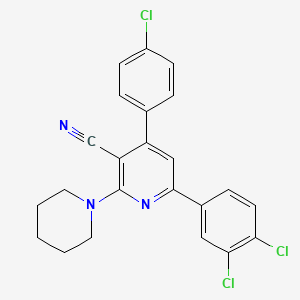
![7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2885856.png)
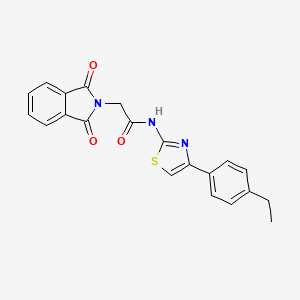
![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885862.png)
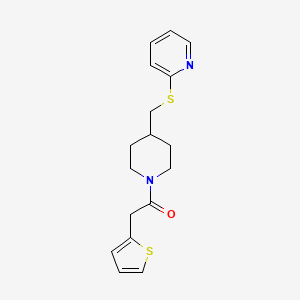
![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2885865.png)